Fullérène C70

Vue d'ensemble

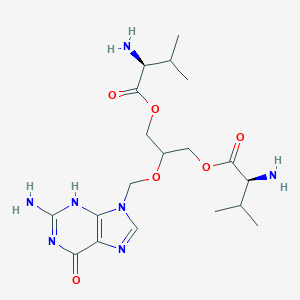

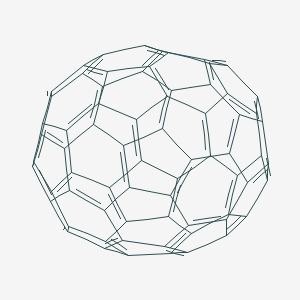

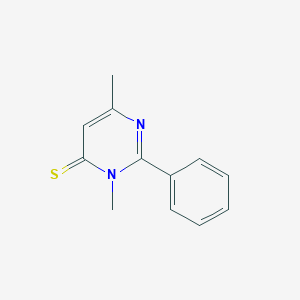

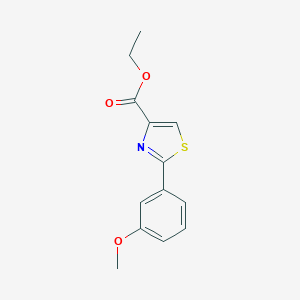

Description

Fullerene C70 is a molecule consisting of 70 carbon atoms arranged in a cage-like fused-ring structure resembling a rugby ball. It is composed of 25 hexagons and 12 pentagons, with a carbon atom at each vertex and a bond along each polygon edge . This molecule is a member of the fullerene family, which also includes the well-known buckminsterfullerene (C60).

Applications De Recherche Scientifique

Fullerene C70 has a wide range of applications in scientific research, including:

Mécanisme D'action

Target of Action

Fullerene C70, a molecule consisting of 70 carbon atoms, is a cage-like fused-ring structure . It interacts with various targets due to its unique physicochemical properties. For instance, it has been reported to interact with graphene sheets, forming novel fullerene C70/carbon nanoscroll core/shell composite nanostructures . Moreover, it has been used to form cocrystals with other molecules, such as NiII(OEP), where OEP is the dianion of octaethylporphyrin .

Mode of Action

The mode of action of Fullerene C70 is primarily through its interaction with its targets. For example, in the case of graphene sheets, the fullerene C70 can induce the self-assemble CNS to form a shell–core structure . The interaction between C70 and its targets often involves van der Waals forces and π–π stacking interactions . These interactions are crucial for the formation of various structures and complexes involving C70.

Biochemical Pathways

It has been suggested that fullerenes can participate in reactive oxygen species (ros) homeostasis . This implies that C70 may interact with biochemical pathways related to oxidative stress and inflammation. More research is needed to fully elucidate the biochemical pathways affected by C70.

Pharmacokinetics

It is known that fullerenes are soluble in a variety of organic solvents , which could influence their bioavailability and distribution in the body

Result of Action

The molecular and cellular effects of Fullerene C70’s action are still under investigation. Some studies suggest that C70 can participate in ROS homeostasis, potentially influencing cellular processes related to oxidative stress . Moreover, it has been reported that C70 can induce the formation of novel structures when interacting with other molecules , which could have various cellular effects.

Action Environment

The action, efficacy, and stability of Fullerene C70 can be influenced by various environmental factors. For instance, the interaction between C70 and other molecules can be affected by the solvent used . Moreover, factors such as temperature and pressure can influence the formation of structures involving C70 . Therefore, the environment plays a crucial role in the action of C70.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Fullerene C70 can be synthesized using various methods, including arc discharge, laser ablation, and chemical vapor deposition. One common method involves the arc discharge technique, where a high current is passed through graphite electrodes in an inert atmosphere, producing a soot that contains fullerenes. This soot is then extracted and purified to isolate C70 .

Industrial Production Methods: Industrial production of fullerene C70 typically involves the arc discharge method due to its efficiency in producing large quantities of fullerenes. The soot generated from the arc discharge is subjected to solvent extraction, chromatography, and recrystallization to obtain pure C70 .

Analyse Des Réactions Chimiques

Types of Reactions: Fullerene C70 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Oxidation: Ozone, potassium permanganate, and other strong oxidizing agents.

Reduction: Alkali metals (e.g., sodium, potassium), sodium naphthalenide.

Substitution: Various nucleophiles and electrophiles under controlled conditions.

Major Products Formed:

Oxidation: Epoxides, hydroxylated fullerenes.

Reduction: Fulleride anions.

Substitution: Functionalized fullerenes with various substituents.

Comparaison Avec Des Composés Similaires

C60 (Buckminsterfullerene): A spherical fullerene with 60 carbon atoms.

Fullerenols: Hydroxylated derivatives of fullerenes with enhanced solubility and reactivity.

Fullerene C70 stands out due to its unique shape, electronic properties, and potential for diverse applications in science and industry.

Propriétés

IUPAC Name |

(C70-D5h(6))[5,6]fullerene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C70/c1-2-22-5-6-24-13-14-26-11-9-23-4-3(21(1)51-52(22)54(24)55(26)53(23)51)33-31(1)61-35-7-8-27-15-16-29-19-20-30-18-17-28-12-10(25(7)56-57(27)59(29)60(30)58(28)56)37(35)63(33)65-36(4)40(9)67(44(17)42(12)65)69-46(11)47(14)70(50(20)49(18)69)68-43(13)39(6)66(45(16)48(19)68)64-34(5)32(2)62(61)38(8)41(15)64 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATLMFJTZZPOKLC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C12=C3C4=C5C6=C7C8=C9C%10=C%11C%12=C%13C%10=C%10C8=C5C1=C%10C1=C%13C5=C8C1=C2C1=C3C2=C3C%10=C%13C%14=C3C1=C8C1=C3C5=C%12C5=C8C%11=C%11C9=C7C7=C9C6=C4C2=C2C%10=C4C(=C29)C2=C6C(=C8C8=C9C6=C4C%13=C9C(=C%141)C3=C85)C%11=C27 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C70 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

157069-59-5 | |

| Record name | [5,6]Fullerene-C70-D5h(6), homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=157069-59-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID90151050 | |

| Record name | Fullerene C70 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90151050 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

840.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

115383-22-7 | |

| Record name | Fullerene-C70 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=115383-22-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Fullerene C70 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0115383227 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fullerene C70 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90151050 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Benzo[b]thiophene-7-carbonyl chloride](/img/structure/B51202.png)

![(2S)-2-[(3R,5S)-3,5-dihydroxy-1-adamantyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B51207.png)

![[3-Fluoro-2'-Methyl-4'-(3-{3-Methyl-4-[(1e)-4,4,4-Trifluoro-3-Hydroxy-3-(Trifluoromethyl)but-1-En-1-Yl]phenyl}pentan-3-Yl)biphenyl-4-Yl]acetic Acid](/img/structure/B51228.png)